molecular formula C9H12N2O3 B8462096 tert-butyl 5-formyl-1H-pyrazole-3-carboxylate

tert-butyl 5-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B8462096
M. Wt: 196.20 g/mol
InChI Key: DVBJWZRNBWIPCH-UHFFFAOYSA-N
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Description

tert-butyl 5-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-formylpyrazole with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 5-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target enzyme or receptor. The formyl and carboxylate groups can interact with amino acid residues in the active site, leading to inhibition or modulation of the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 5-formyl-1H-pyrazole-3-carboxylate is unique due to the presence of both formyl and carboxylate groups, which provide additional reactivity and potential for diverse applications. The tert-butyl group also adds steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

tert-butyl 5-formyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)7-4-6(5-12)10-11-7/h4-5H,1-3H3,(H,10,11)

InChI Key

DVBJWZRNBWIPCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 5-[bis(methyloxy)methyl]-1H-pyrazole-3-carboxylate (18.6 g) in acetone (100 ml) was added 1M potassium bisulphate solution (200 ml) and the resultant suspension stirred at RT overnight. The mixture was diluted with water (200 ml), stirred for 10 min, filtered and the resultant solid washed sequentially with water, isopropanol and hexane and dried under high vacuum to give the title compound (11.2 g) as a solid.
Name
1,1-dimethylethyl 5-[bis(methyloxy)methyl]-1H-pyrazole-3-carboxylate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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